molecular formula C8H12N2O B8710996 3-amino-6-propyl-1H-pyridin-2-one

3-amino-6-propyl-1H-pyridin-2-one

Cat. No.: B8710996
M. Wt: 152.19 g/mol
InChI Key: CJEMPHFXOSVOCJ-UHFFFAOYSA-N
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Description

3-Amino-6-propyl-1H-pyridin-2-one is a heterocyclic organic compound featuring a pyridinone core (a six-membered aromatic ring with one oxygen atom at position 2 and one nitrogen atom at position 1). The amino group at position 3 and the propyl substituent at position 6 modulate its physicochemical and biological properties. Pyridinone derivatives are widely studied for their applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents due to their ability to participate in hydrogen bonding and π-π interactions.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-amino-6-propyl-1H-pyridin-2-one

InChI

InChI=1S/C8H12N2O/c1-2-3-6-4-5-7(9)8(11)10-6/h4-5H,2-3,9H2,1H3,(H,10,11)

InChI Key

CJEMPHFXOSVOCJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C(=O)N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-propyl-1H-pyridin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-2-pyridone with propyl bromide under basic conditions to introduce the propyl group at the 6-position . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired pyridinone structure .

Industrial Production Methods

Industrial production of 3-amino-6-propyl-1H-pyridin-2-one often employs scalable and cost-effective methods. These methods include the use of readily available starting materials and mild reaction conditions to ensure high yields and purity. The process typically involves protection and deprotection steps, cyclization, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-amino-6-propyl-1H-pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyridines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-amino-6-propyl-1H-pyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-6-propyl-1H-pyridin-2-one involves its interaction with specific molecular targets. The compound can act as a hydrogen bond donor and acceptor, allowing it to bind to various enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : C₈H₁₂N₂O (hypothetical calculation based on structure).
  • Molar Mass : 152.19 g/mol.
  • Substituents: Amino (-NH₂) at position 3, propyl (-CH₂CH₂CH₃) at position 4.
  • Polarity: Moderate (due to the amino group and carbonyl oxygen).

Comparison with Structurally Similar Compounds

Substituent Variations: 3-Amino-1-Cyclopropyl-6-(Trifluoromethyl)Pyridin-2(1H)-One

This compound shares the pyridinone core but differs in substituents:

  • Molecular Formula : C₉H₉F₃N₂O.
  • Molar Mass : 218.18 g/mol.
  • Substituents : Cyclopropyl at position 1, trifluoromethyl (-CF₃) at position 5.

Comparison :

Property Target Compound 1-Cyclopropyl-6-CF₃ Analog
Lipophilicity Moderate (propyl group) High (CF₃ is strongly hydrophobic)
Metabolic Stability Likely lower Enhanced (CF₃ resists oxidation)
Steric Effects Minimal Significant (cyclopropyl strain)

The trifluoromethyl group in the analog increases metabolic stability and lipophilicity, making it more suited for central nervous system targets.

Core Structure Variants: 6-Pyridin-3-Yl-1H-Pyrimidin-2-One

This compound replaces the pyridinone core with a pyrimidinone (two nitrogen atoms in the ring):

  • Molecular Formula : C₉H₇N₃O.
  • Molar Mass : 173.17 g/mol.
  • Substituents : Pyridin-3-yl group at position 6.

Comparison :

Property Target Compound Pyrimidin-2-One Analog
Aromaticity Moderate (one N, one O) Higher (two N atoms)
Hydrogen Bonding Two donors (NH₂, CO) Three donors (additional N)
Solubility Moderate in polar solvents Higher (increased polarity)

Complex Derivatives: Dimeric Pyrimidinone Structure

The compound 2-amino-6-[(E)-[(3E)-3-[(2-amino-4-oxo-1H-pyrimidin-6-yl)imino]propylidene]amino]-1H-pyrimidin-4-one is a dimeric derivative with two pyrimidinone units:

  • Molecular Formula : C₁₃H₁₄N₈O₂ (hypothetical).
  • Molar Mass : ~342.31 g/mol.
  • Substituents: Multiple amino and imino groups.

Comparison :

Property Target Compound Dimeric Pyrimidinone
Molecular Size Small (152 g/mol) Large (342 g/mol)
Bioavailability Likely higher Low (high polarity and size)
Applications Drug candidates Chelation, supramolecular chemistry

Research Findings and Implications

  • Substituent Effects : Electron-withdrawing groups (e.g., CF₃) improve metabolic stability but may reduce reactivity. Propyl groups balance lipophilicity and flexibility.
  • Core Modifications: Pyrimidinones offer enhanced solubility but reduced bioavailability compared to pyridinones.
  • Dimeric Structures : Increased complexity enables niche applications but limits drug-likeness.

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